molecular formula C12H9BrO B8279097 6-bromo-1H,3H-naphtho[1,8-cd]pyran

6-bromo-1H,3H-naphtho[1,8-cd]pyran

Cat. No.: B8279097
M. Wt: 249.10 g/mol
InChI Key: MQYXPOXQUVGZLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-bromo-1H,3H-naphtho[1,8-cd]pyran is a useful research compound. Its molecular formula is C12H9BrO and its molecular weight is 249.10 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H9BrO

Molecular Weight

249.10 g/mol

IUPAC Name

8-bromo-3-oxatricyclo[7.3.1.05,13]trideca-1(13),5,7,9,11-pentaene

InChI

InChI=1S/C12H9BrO/c13-11-5-4-9-7-14-6-8-2-1-3-10(11)12(8)9/h1-5H,6-7H2

InChI Key

MQYXPOXQUVGZLI-UHFFFAOYSA-N

Canonical SMILES

C1C2=C3C(=CC=C(C3=CC=C2)Br)CO1

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 6-bromo-1H,3H-naphtho[1,8-cd]pyran-1,3-dione (1.5 g, 5.4 mmol) in ethanol (10 mL) was added sodium borohydride (0.41 g, 10.8 mmol) and the mixture stirred at room temperature for 1 h. The reaction was quenched with 3M hydrochloric acid and extracted into dichloromethane. The combined organic extracts were dried (Na2SO4) and concentrated in vacuo. The residue was dissolved in dichloromethane and trifluoroacetic acid (1.05 mL, 13.53 mmol) and triethylsilane (4.3 mL, 27 mmol) added. After stirring for 5 min at room temperature, the solvent was removed in vacuo and the residue purified by column chromatography on silica gel, eluting with dichloromethane, to yield 6-bromo-1H,3H-naphtho[1,8-cd]pyran as a white solid.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
0.41 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.05 mL
Type
reactant
Reaction Step Two
Quantity
4.3 mL
Type
reactant
Reaction Step Two

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